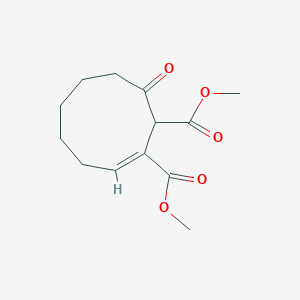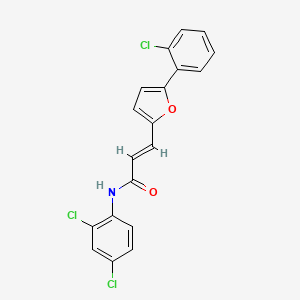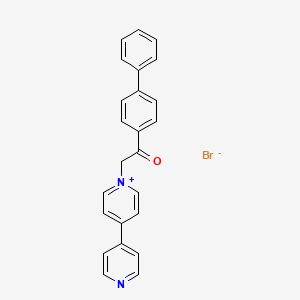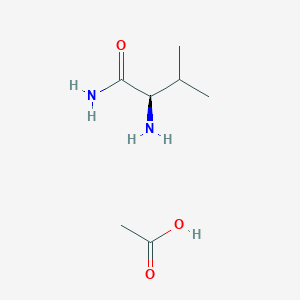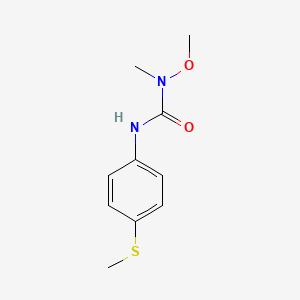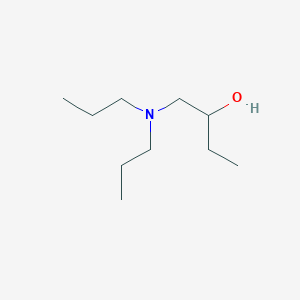
1-Dipropylamino-2-butanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Dipropylamino-2-butanol is an organic compound with the molecular formula C10H23NO and a molecular weight of 173.3 g/mol . It is a tertiary amine with a hydroxyl group, making it a versatile compound in various chemical reactions and applications. The compound is known for its unique structure, which includes a dipropylamino group attached to a butanol backbone.
準備方法
Synthetic Routes and Reaction Conditions: 1-Dipropylamino-2-butanol can be synthesized through several methods. One common approach involves the reaction of 2-butanol with dipropylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps to remove any impurities and ensure the final product’s high purity .
化学反応の分析
Types of Reactions: 1-Dipropylamino-2-butanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary or primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Secondary or primary amines.
Substitution: Halides or alkyl derivatives.
科学的研究の応用
1-Dipropylamino-2-butanol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of various industrial chemicals and as a solvent in certain processes.
作用機序
The mechanism of action of 1-Dipropylamino-2-butanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s dipropylamino group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. This can result in various biological effects, depending on the specific target and pathway involved .
類似化合物との比較
4-(Dipropylamino)-1-butanol: Similar structure but with the dipropylamino group attached to a different carbon atom.
2-Butanol, 1-(dipropylamino)-: Another isomer with a different arrangement of the functional groups.
Uniqueness: 1-Dipropylamino-2-butanol is unique due to its specific arrangement of the dipropylamino and hydroxyl groups, which gives it distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
特性
CAS番号 |
103859-39-8 |
|---|---|
分子式 |
C10H23NO |
分子量 |
173.30 g/mol |
IUPAC名 |
1-(dipropylamino)butan-2-ol |
InChI |
InChI=1S/C10H23NO/c1-4-7-11(8-5-2)9-10(12)6-3/h10,12H,4-9H2,1-3H3 |
InChIキー |
SVAFAARLUVWPAQ-UHFFFAOYSA-N |
正規SMILES |
CCCN(CCC)CC(CC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,4,5,6,7,16,17,18,19,19,20,20-Dodecachloro-12-methylhexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene-11-sulfonic acid](/img/structure/B11949395.png)
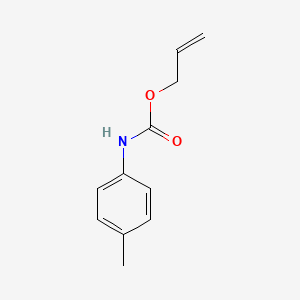

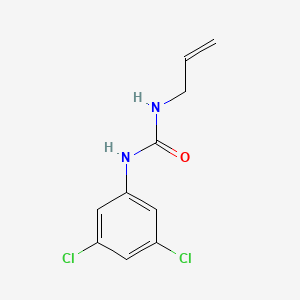
![Methyl 3-benzylsulfanyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate](/img/structure/B11949419.png)

